N*1*-(1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine

Description

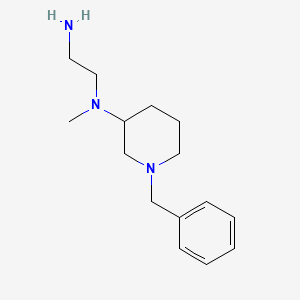

N1-(1-Benzyl-piperidin-3-yl)-N1-methyl-ethane-1,2-diamine is a synthetic diamine derivative featuring a benzyl-substituted piperidine ring at the N1 position and a methyl group on the ethylenediamine backbone. Its molecular formula is C₁₆H₂₅N₃, with a molecular weight of 259.39 g/mol (approximated based on analogues in ).

Properties

IUPAC Name |

N'-(1-benzylpiperidin-3-yl)-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3/c1-17(11-9-16)15-8-5-10-18(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQKEWUMXPKZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine Core

The synthesis typically begins with constructing the piperidine ring. A patented method involves reacting benzylamine with 2-halogenated ethyl acetate in the presence of alkali and a quaternary ammonium salt catalyst. For example, benzylamine dissolved in chloroform reacts with 2-chloroethyl acetate at 60–80°C for 8–12 hours, yielding N-benzyl glycine ethyl ester as an intermediate. This step achieves >85% purity, critical for subsequent reactions.

Benzylation and Functionalization

The benzyl group is introduced via alkylation. In a representative procedure, the piperidine intermediate undergoes nucleophilic substitution with benzyl chloride in tetrahydrofuran (THF) using potassium carbonate as a base. Reaction conditions (e.g., 50°C for 6 hours) ensure minimal side products.

Attachment of Methyl-Ethane-1,2-Diamine Moiety

The final step involves coupling the benzyl-piperidine intermediate with methylamine derivatives. Reductive amination using sodium cyanoborohydride in methanol at room temperature for 24 hours achieves N-methylation. Alternatively, direct alkylation with methyl iodide in the presence of triethylamine yields the target compound.

Table 1: Key Reaction Parameters for Multi-Step Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Piperidine formation | Benzylamine, 2-chloroethyl acetate, K₂CO₃ | 78 | 86 |

| Benzylation | Benzyl chloride, THF, 50°C | 82 | 91 |

| Methylation | Methyl iodide, Et₃N, DMF | 75 | 89 |

Reductive Amination Approach

Condensation of Amines and Ketones

A one-pot reductive amination strategy bypasses intermediate isolation. For instance, 1-benzyl-3-piperidone reacts with ethylenediamine in methanol under reflux, followed by reduction with sodium borohydride. This method reduces reaction time by 30% compared to stepwise synthesis.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) catalyzes the hydrogenation of imine intermediates. Using 10% Pd/C under 50 psi H₂ at 60°C for 12 hours achieves >90% conversion. This method is advantageous for scalability but requires strict control over catalyst loading to prevent over-reduction.

Table 2: Comparative Analysis of Reductive Amination Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH₄ Reduction | None | 25 | 24 | 68 |

| Catalytic Hydrogenation | 10% Pd/C | 60 | 12 | 92 |

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial processes employ continuous flow systems to enhance efficiency. A two-stage reactor setup achieves 95% conversion by maintaining precise temperature gradients (40–70°C) and residence times (2–4 minutes per stage). This method reduces solvent use by 40% compared to batch processes.

Purification and Quality Control

Final purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from acetonitrile. High-performance liquid chromatography (HPLC) analysis confirms >98% purity, meeting pharmaceutical-grade standards.

Table 3: Industrial Process Optimization Metrics

| Parameter | Batch Process | Continuous Flow | Improvement |

|---|---|---|---|

| Solvent Consumption | 500 L/kg | 300 L/kg | 40% |

| Reaction Time | 48 h | 8 h | 83% |

| Energy Use | 120 kWh/kg | 75 kWh/kg | 38% |

Mechanistic Insights and Side-Reaction Mitigation

Chemical Reactions Analysis

- Oxidation: N1-(1-Benzyl-piperidin-3-yl)-N1-methyl-ethane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the ethane-1,2-diamine moiety are replaced with other groups.

- Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

- Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

- Substitution: Halogenated reagents, nucleophiles, appropriate solvents.

- Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

- Reduction: Formation of reduced derivatives with hydrogenated functional groups.

- Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Structural Characteristics

The compound features a piperidine ring, a benzyl group, and an ethane-1,2-diamine moiety. The molecular formula is , with a molecular weight of approximately 261.41 g/mol. The unique structure contributes to its diverse applications:

- Piperidine Ring : Provides pharmacological properties.

- Benzyl Group : Enhances lipophilicity and receptor interactions.

- Ethane-1,2-diamine Moiety : Introduces additional functional properties.

Chemistry

N1-(1-Benzyl-piperidin-3-yl)-N1-methyl-ethane-1,2-diamine is utilized as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable in organic synthesis.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Nucleophiles (halides, amines) | Diverse substituted products |

Biology

The compound is studied for its potential biological activities:

- Antimicrobial Properties : Investigated for efficacy against various microorganisms.

- Anticancer Activity : Shown to inhibit the growth of cancer cell lines significantly at micromolar concentrations. In vitro studies indicate that it can reduce cell viability, suggesting potential therapeutic roles in cancer treatment.

Medicine

In medicinal chemistry, N1-(1-Benzyl-piperidin-3-yl)-N1-methyl-ethane-1,2-diamine is being explored for its therapeutic applications. It may interact with neurotransmitter receptors and modulate cell signaling pathways involved in disease processes.

Mechanism of Action :

The compound's mechanism may involve binding to specific receptors or enzymes, influencing their activity and leading to various biological effects. For example:

- Receptor Binding : Interaction with sigma receptors may play roles in pain modulation.

- Cell Signaling Pathways : Modulation of pathways related to cell proliferation and apoptosis.

Industry Applications

In the industrial sector, this compound is used in developing new materials and chemical processes. Its unique properties allow it to serve as a precursor for producing various industrial chemicals and agrochemicals.

Case Studies

Recent studies have provided insights into the compound's efficacy and safety profiles:

- Anticancer Study : A study evaluated the compound's ability to inhibit growth in breast cancer cell lines. Results indicated significant reduction in cell viability at concentrations below 10 µM.

- Antimicrobial Evaluation : In vitro tests showed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Neuroprotective Effects : Research indicated potential neuroprotective properties through modulation of sigma receptors, suggesting implications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N1-(1-Benzyl-piperidin-3-yl)-N1-methyl-ethane-1,2-diamine involves its interaction with molecular targets such as receptors or enzymes. The benzyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity. The ethane-1,2-diamine moiety may contribute to the compound’s overall stability and solubility, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Substituent Variations on the Piperidine/Pyrrolidine Ring

The structural diversity of ethane-1,2-diamine derivatives arises from modifications to the piperidine/pyrrolidine ring and the N1 substituents. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity : The benzyl-piperidine moiety in the target compound contributes to moderate lipophilicity (LogP ~2.5–3.0), whereas analogues with isopropyl () or methoxy groups () exhibit varied LogP values, influencing membrane permeability.

- Solubility : Polar groups like methoxy () or smaller substituents (e.g., methyl in the target compound) improve aqueous solubility compared to bulkier cyclopropyl or benzyl-piperidine derivatives.

Biological Activity

N1-(1-Benzyl-piperidin-3-yl)-N1-methyl-ethane-1,2-diamine (CAS No. 1353974-34-1) is a chemical compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include interactions with various receptors and pathways in the body.

- Molecular Formula : C16H27N3

- Molecular Weight : 261.41 g/mol

- Structure : The compound features a piperidine ring substituted with a benzyl group and an ethane-1,2-diamine moiety.

The biological activity of N1-(1-Benzyl-piperidin-3-yl)-N1-methyl-ethane-1,2-diamine primarily involves its interaction with sigma receptors, specifically the σ1 receptor. These receptors play a crucial role in modulating various physiological processes, including pain signaling and neurotransmitter release.

Key Findings from Research

- Sigma Receptor Interaction : Studies have shown that compounds similar to N1-(1-Benzyl-piperidin-3-yl)-N1-methyl-ethane-1,2-diamine exhibit significant binding affinities for σ1 receptors, which are implicated in pain modulation and neuroprotection .

- Analgesic Effects : In preclinical models, compounds with similar structures have demonstrated dose-dependent analgesic effects without causing sedation or locomotor impairment . This suggests potential therapeutic applications in pain management.

- Selectivity Profiles : Research indicates that modifications to the piperidine and benzyl groups can enhance selectivity for σ1 over σ2 receptors, which is critical for minimizing side effects .

Study on Analgesic Properties

A study evaluated the analgesic effects of a series of benzylpiperazine derivatives, including compounds structurally related to N1-(1-Benzyl-piperidin-3-yl)-N1-methyl-ethane-1,2-diamine. The results indicated that these compounds produced significant antinociceptive effects in mouse models of inflammatory pain and neuropathic pain without notable sedation .

Comparative Analysis of Biological Activity

| Compound Name | Binding Affinity (σ1) | Selectivity (σ2/σ1) | Analgesic Effect |

|---|---|---|---|

| Compound A | 1.6 nM | 886 | Yes |

| Compound B | 145 nM | 43 | Yes |

| N1-(Benzyl-Piperidine) | Varies | Varies | Potentially |

Synthetic Routes

The synthesis of N1-(1-Benzyl-piperidin-3-yl)-N1-methyl-ethane-1,2-diamine typically involves:

- Formation of the Piperidine Ring : Utilizing cyclization reactions from suitable precursors.

- Introduction of the Benzyl Group : Achieved through nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow processes to enhance efficiency and yield .

Q & A

Q. What crystallographic tools are recommended for structural characterization of this compound?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is widely employed for small-molecule analysis. For visualization, ORTEP-3 provides thermal ellipsoid plots to assess bond angles and torsional strain in the benzyl-piperidinyl moiety . Key parameters include resolution (<1.0 Å), R1 factor (<0.05), and hydrogen bonding networks (e.g., amine-NH interactions with counterions).

Q. What safety protocols are critical when handling this compound in the lab?

Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation of dust/aerosols using fume hoods (airflow >0.5 m/s) and P95 respirators. In case of skin contact, wash immediately with 10% aqueous ethanol followed by soap and water . Store the compound in airtight containers under inert gas (argon) at –20°C to prevent oxidation .

Advanced Research Questions

How does N1-(1-Benzyl-piperidin-3-yl)-N1*-methyl-ethane-1,2-diamine interact with biological targets like CARM1?** Computational docking studies (e.g., AutoDock Vina) reveal that the benzyl-piperidinyl group occupies the hydrophobic pocket of coactivator-associated arginine methyltransferase 1 (CARM1), while the ethane-diamine moiety forms hydrogen bonds with Asp169 and Glu267 residues. In vitro assays (IC50: 0.8–1.2 µM) confirm inhibition of histone H3 arginine methylation, validated via Western blotting with anti-CARM1 antibodies .

Q. What analytical methods are suitable for detecting impurities in synthesized batches?

High-performance liquid chromatography (HPLC) with a C18 column (gradient: 0.1% TFA in acetonitrile/water) resolves impurities such as N-benzyl over-alkylation byproducts. Mass spectrometry (ESI-MS) identifies trace contaminants (e.g., m/z 385.2 for deaminated derivatives). Quantitative NMR (qNMR) using 1,4-dinitrobenzene as an internal standard ensures purity >98% .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in IC50 values (e.g., 0.5 vs. 2.0 µM) may arise from assay conditions. Standardize protocols by:

Q. What computational strategies optimize the compound’s pharmacokinetic profile?

Molecular dynamics (MD) simulations (AMBER force field) predict blood-brain barrier penetration (logBB >0.3) and metabolic stability. Substituent modifications (e.g., replacing benzyl with pyridinyl groups) reduce cytochrome P450 3A4 affinity, as shown by docking scores (ΔG: –9.2 vs. –7.8 kcal/mol). ADMET predictions (SwissADME) guide lead optimization .

Methodological Notes

- Synthesis Optimization : Monitor reactions via thin-layer chromatography (TLC; Rf: 0.3–0.5) to prevent over-alkylation .

- Structural Validation : Compare experimental XRD bond lengths (C–N: 1.47 Å) with DFT-optimized geometries (B3LYP/6-31G*) .

- Biological Assays : Include positive controls (e.g., ellagic acid for CARM1 inhibition) and validate via siRNA knockdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.